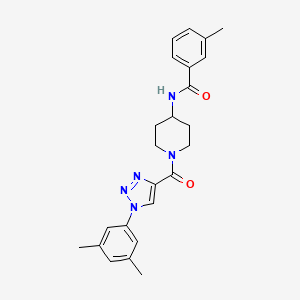

N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide

Description

BenchChem offers high-quality N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2/c1-16-5-4-6-19(12-16)23(30)25-20-7-9-28(10-8-20)24(31)22-15-29(27-26-22)21-13-17(2)11-18(3)14-21/h4-6,11-15,20H,7-10H2,1-3H3,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPHZAHXFHEFPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC(=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C18H22N4O

- Molecular Weight : 306.39 g/mol

The structure features a triazole ring, which is known for enhancing biological activity in various pharmacological contexts. The presence of the piperidine group further contributes to its interaction with biological targets.

Mechanisms of Biological Activity

-

Antitumor Activity :

- Studies have shown that compounds containing triazole moieties can exhibit significant antitumor properties. For instance, derivatives similar to N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide have demonstrated effective inhibition of cell proliferation in various cancer cell lines such as lung cancer (NCI-H1299 and A549) with IC50 values ranging from 1.56 to 4.60 µM .

- The mechanism involves inducing apoptosis and cell cycle arrest through pathways involving caspases and Bcl-2 family proteins .

- Anti-inflammatory Properties :

- Antimicrobial Activity :

Case Studies and Research Findings

Applications De Recherche Scientifique

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

-

Anticancer Activity :

- Several studies have indicated that triazole derivatives, including this compound, demonstrate cytotoxic effects against various cancer cell lines. For instance, research has shown that similar triazole compounds can inhibit tubulin polymerization and induce apoptosis in cancer cells . The mechanisms of action typically involve interference with cellular processes critical for tumor growth and survival.

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Therapeutic Applications

The potential therapeutic applications of N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide include:

- Cancer Treatment : Given its cytotoxic properties, this compound could be explored as a novel chemotherapeutic agent.

- Infectious Diseases : Its antimicrobial activity suggests possible applications in treating bacterial infections.

- Chronic Inflammatory Conditions : The anti-inflammatory potential may position it as a treatment option for diseases such as arthritis or inflammatory bowel disease.

Case Study 1: Anticancer Evaluation

A study investigated the anticancer effects of various triazole derivatives against human cancer cell lines such as HCT-116 and MCF-7. The synthesized compounds displayed significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .

Case Study 2: Mechanistic Insights

Research into the mechanism of action revealed that compounds with similar structures induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential. This highlights the potential for further development into targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.